N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of amide derivatives containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . In one method, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings can be determined . The compound can crystallize in an orthorhombic lattice with a specific space group .Chemical Reactions Analysis
The chemical reactions of furan-based compounds have been studied extensively. For instance, furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds . These are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the energies of frontier molecular orbitals (FMO) were computed to gain knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .Scientific Research Applications
Antimicrobial and Antioxidant Activity
Furan-carboxamide derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. For instance, a study involving the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Docking studies and molecular dynamics (MD) simulations validated the active site and molecular interaction stability, highlighting the potential of these compounds in addressing drug resistance issues (Siddiqa et al., 2022).
Influenza Virus Inhibition
Another study reported on the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies showed that specific substitutions on the heterocyclic moiety significantly influenced anti-influenza activity. This research highlights the potential of furan-carboxamide derivatives in the development of new antiviral agents (Yongshi et al., 2017).
Antiprotozoal Agents
Furan-carboxamide analogs have also been explored for their antiprotozoal properties. A particular study synthesized compounds with strong DNA affinities and demonstrated in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, offering insights into the potential use of these compounds in treating protozoal infections (Ismail et al., 2004).
Cancer Research
Research into furan-carboxamide derivatives extends into cancer research, with studies investigating the synthesis and evaluation of these compounds for their cytotoxic effects against various cancer cell lines. The structural modification and functionalization of furan-carboxamide compounds hold promise for developing new chemotherapeutic agents.
PET Imaging of Microglia
In the field of neurology, furan-carboxamide derivatives have been identified for their potential in positron emission tomography (PET) imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application underscores the versatility of furan-carboxamide derivatives in medical diagnostics, particularly in monitoring neuroinflammation and assessing the immune environment of central nervous system malignancies (Horti et al., 2019).
Mechanism of Action
While the specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide” is not mentioned in the search results, similar compounds have been investigated for their in vitro anti-microbial and in vivo anti-inflammatory activities . They have also been explored as potential candidates for Alzheimer’s disease, antibacterial inhibitors of tRNA synthesis, antagonists for angiotensin II, and leukotriene D4-receptors .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9(15)12-5-4-10(18-12)6-7-14-13(16)11-3-2-8-17-11/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYDVLBOATMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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